molecular formula C14H12N2O3S B1589715 1-(Phenylsulfonyl)-5-methoxy-4-azaindole CAS No. 372077-49-1

1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Cat. No.: B1589715
CAS No.: 372077-49-1
M. Wt: 288.32 g/mol
InChI Key: DBGCFODVQKTQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxy-4-azaindole.

    Sulfonylation: The 5-methoxy-4-azaindole is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction and conditions. For example, halogenation yields halogenated derivatives, while nucleophilic substitution can produce various substituted indoles .

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biological pathways, including signal transduction and gene expression, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is unique due to the presence of both the phenylsulfonyl and methoxy groups, which confer distinct reactivity and biological activity. This combination allows for a broader range of applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGCFODVQKTQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458849
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372077-49-1
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Reactant of Route 3
Reactant of Route 3
1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Reactant of Route 4
Reactant of Route 4
1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Reactant of Route 5
Reactant of Route 5
1-(Phenylsulfonyl)-5-methoxy-4-azaindole
Reactant of Route 6
Reactant of Route 6
1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.